3-(chloromethyl)-5-methyl-1,2-thiazole
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Overview
Description
3-(Chloromethyl)-5-methyl-1,2-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a chloromethyl group and a methyl group on the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the chloromethylation of 5-methyl-1,2-thiazole. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazoles or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazoles and other reduced derivatives.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-5-methyl-1,2-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with various biological targets. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-methyl-1,2-thiazole depends on its specific application. In general, the compound can interact with biological molecules through its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the target and context.
Comparison with Similar Compounds
3-(Chloromethyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiazole ring.
5-Methyl-1,2-thiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-5-phenyl-1,2-thiazole: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness: 3-(Chloromethyl)-5-methyl-1,2-thiazole is unique due to the presence of both a chloromethyl group and a methyl group on the thiazole ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOOGUDSIHEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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